N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide
Description
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are known for their potent analgesic properties and are structurally related to the well-known opioid, fentanyl
Properties
Molecular Formula |
C22H28N2S |
|---|---|
Molecular Weight |
352.5g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide |
InChI |
InChI=1S/C22H28N2S/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 |
InChI Key |
CNWANTXFMDITNZ-UHFFFAOYSA-N |
SMILES |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other fentanyl analogues.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a potent analgesic for pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that result in analgesic effects. The activation of the μ-opioid receptor leads to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain perception.
Comparison with Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is structurally similar to other fentanyl analogues, such as:
Fentanyl: A widely used opioid analgesic.
Cyclopropylfentanyl: Known for its potent analgesic properties.
Furanylfentanyl: Another potent fentanyl analogue with similar pharmacological effects.
Uniqueness
What sets this compound apart is its specific structural modifications, which may result in unique pharmacokinetic and pharmacodynamic properties. These modifications can influence the compound’s potency, duration of action, and side effect profile, making it a subject of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
